2-Bromo-5-(2-bromo-2-nitroethenyl)furan
Overview
Description
2-Bromo-5-(2-bromo-2-nitroethenyl)furan is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a furan derivative that is used in the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of 2-Bromo-5-(2-bromo-2-nitroethenyl)furan is not fully understood. However, it is believed to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain.
Biochemical And Physiological Effects
2-Bromo-5-(2-bromo-2-nitroethenyl)furan has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to have anti-cancer activity in vitro and in vivo. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Bromo-5-(2-bromo-2-nitroethenyl)furan in lab experiments include its high yield and ease of synthesis. It is also relatively stable and can be stored for long periods without significant degradation. However, its limited solubility in water can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2-Bromo-5-(2-bromo-2-nitroethenyl)furan. One potential direction is the development of new drugs based on this compound. Another direction is the investigation of its potential as a tool for studying the mechanisms of inflammation and pain. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various research fields.
Conclusion:
In conclusion, 2-Bromo-5-(2-bromo-2-nitroethenyl)furan is a chemical compound that has potential applications in various research fields. Its synthesis method is relatively straightforward, and it has been used in the development of new drugs and the synthesis of various organic compounds. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail in this paper. Further research is needed to fully understand the potential of this compound in various research fields.
Scientific Research Applications
2-Bromo-5-(2-bromo-2-nitroethenyl)furan has been used in various scientific research applications. It has been used as a starting material in the synthesis of various organic compounds, including furan derivatives and heterocyclic compounds. It has also been used in the development of new drugs, such as anti-cancer agents and anti-inflammatory agents.
properties
IUPAC Name |
2-bromo-5-(2-bromo-2-nitroethenyl)furan | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO3/c7-5(9(10)11)3-4-1-2-6(8)12-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPPGVVIDGQOQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C=C([N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276273 | |
Record name | 2-bromo-5-(2-bromo-2-nitroethenyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(2-bromo-2-nitroethenyl)furan | |
CAS RN |
35950-55-1, 189935-72-6 | |
Record name | 2-Bromo-5-(2-bromo-2-nitroethenyl)furan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35950-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-5-(2-bromo-2-nitroethenyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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